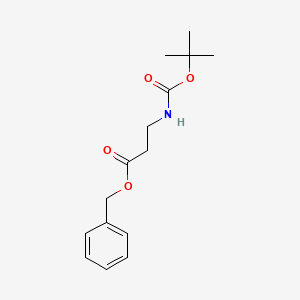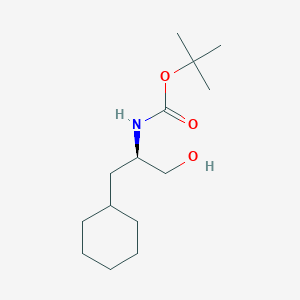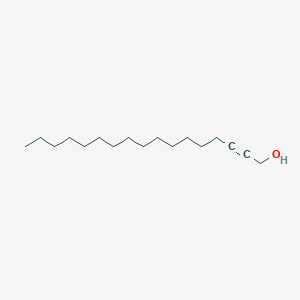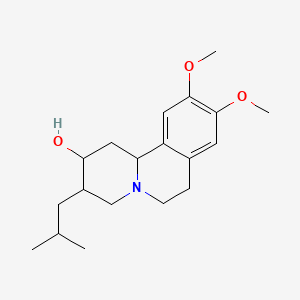
Benzyl 3-(Boc-amino)propanoate
Vue d'ensemble
Description
Benzyl 3-(Boc-amino)propanoate is a chemical compound with the molecular formula C15H21NO4 . It has a molecular weight of 279.34 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Benzyl 3-(Boc-amino)propanoate, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Benzyl 3-(Boc-amino)propanoate consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The Boc group in Benzyl 3-(Boc-amino)propanoate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
Benzyl 3-(Boc-amino)propanoate is a colorless liquid . It has a molecular weight of 279.34 .Applications De Recherche Scientifique
Chemical Synthesis
“Benzyl 3-(Boc-amino)propanoate” is a chemical compound with the molecular formula C15H21NO4 . It is used in various chemical synthesis processes due to its unique structure and properties .
Protection of Amino Functions
This compound plays a pivotal role in the protection of amino functions, especially in the synthesis of multifunctional targets . Primary amines can accommodate two such groups, and this compound is often used for dual protection of amines and amides .
Peptide Synthesis
“Benzyl 3-(Boc-amino)propanoate” is widely used in peptide synthesis . It was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . It is also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
Facilitated Cleavage
This compound is also used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This is particularly useful in complex chemical synthesis processes where selective deprotection is required .
Commercial Availability
“Benzyl 3-(Boc-amino)propanoate” is commercially available, which contributes to its widespread use in various research applications . It is often used as a standard or reference compound in various analytical methods .
Safety and Handling
This compound is classified under GHS07 for safety and handling . It has hazard statements H315, H319, and H335, and precautionary statements P261, P305+351+338, and P302+352 . Understanding the safety and handling of this compound is crucial for its use in laboratory and industrial settings .
Mécanisme D'action
Target of Action
Benzyl 3-(Boc-amino)propanoate is a derivative of amino acids, specifically a Boc-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.
Mode of Action
As a Boc-protected amino acid, Benzyl 3-(Boc-amino)propanoate is primarily used in peptide synthesis . The Boc group serves as a protective group for the amino function, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCQQYJTWFNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(Boc-amino)propanoate | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)

